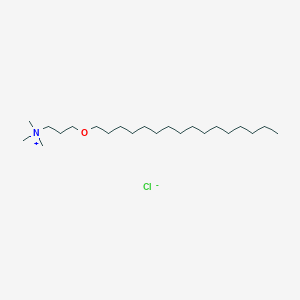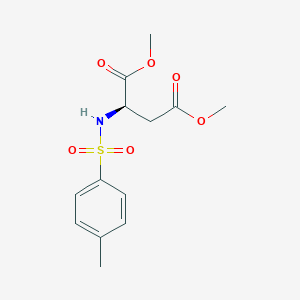
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an aspartate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate typically involves the reaction of 4-methylbenzenesulfonyl chloride with D-aspartic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 4-methylbenzenesulfonyl chloride by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Step 2: Reaction of 4-methylbenzenesulfonyl chloride with D-aspartic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinyl derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone and sulfinyl derivatives, as well as various substituted compounds depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound of interest for therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl N-(4-fluorobenzene-1-sulfonyl)-D-aspartate
- Dimethyl N-(4-chlorobenzene-1-sulfonyl)-D-aspartate
- Dimethyl N-(4-bromobenzene-1-sulfonyl)-D-aspartate
Uniqueness
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Numéro CAS |
616866-44-5 |
|---|---|
Formule moléculaire |
C13H17NO6S |
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
dimethyl (2R)-2-[(4-methylphenyl)sulfonylamino]butanedioate |
InChI |
InChI=1S/C13H17NO6S/c1-9-4-6-10(7-5-9)21(17,18)14-11(13(16)20-3)8-12(15)19-2/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1 |
Clé InChI |
QYRKJZWJYSQCPH-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)OC)C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



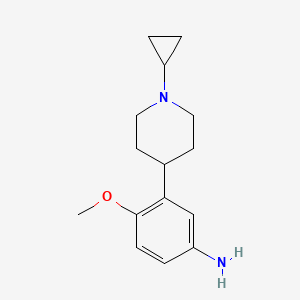
![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)



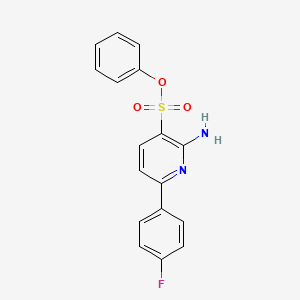
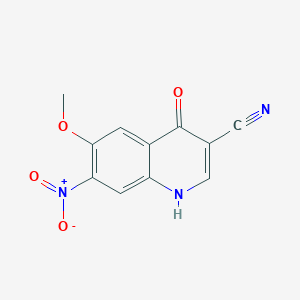
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)

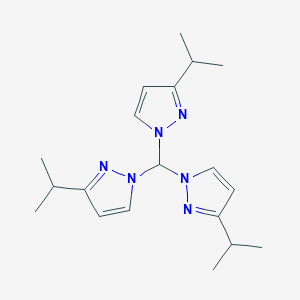
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)

